molecular formula C19H18O B1598861 (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one CAS No. 621-98-7

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Cat. No.: B1598861
CAS No.: 621-98-7
M. Wt: 262.3 g/mol
InChI Key: GPAAWNJDOIZWQD-PHEQNACWSA-N
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Description

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a useful research compound. Its molecular formula is C19H18O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one (DTDO) has been studied for its nonlinear optical properties. It emits green light, indicating second harmonic generation (SHG), which is responsible for its nonlinear optical property. Various vibration patterns of DTDO have been investigated using Fourier transform infrared and Raman spectroscopy. Density functional theory (DFT) calculations have been used to derive its molecular geometry and vibrational patterns, indicating its potential in optical applications (Prasad et al., 2015).

Synthesis and Characterization of Derivatives

Research has been conducted on the synthesis of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives related to this compound. Techniques like NMR, FT-IR, UV–Vis, and single-crystal X-ray diffraction have been used for characterization. The study also included insights into geometric parameters, nonlinear optical (NLO) properties, and molecular stability of these compounds (Khalid et al., 2020).

Facile Synthesis Applications

A base-promoted cyclocondensation approach involving (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones with guanidine hydrochloride has been developed. This method facilitates the synthesis of pyrimidines, which have applications as analgesics, anti-inflammatory, and antitumor agents (Mallik et al., 2018).

Agricultural Applications

A study on 1,3,5-triazapenta-1,4-dienes, related to the chemical structure of this compound, discusses their use as pesticides. These compounds have shown effectiveness against certain agricultural pests (Harrison et al., 1973).

Kinetics and Chemical Reactivity Studies

Research on the kinetics of reduction of 1,5-diarylpenta-1,4-dien-3-ones, including compounds similar to DTDO, with sodium borohydride in propan-2-ol, provides insights into their reactivity and potential applications in synthetic chemistry (Cockerill & Rackham, 1972).

Catalysis and Synthesis

Studies involving palladium-catalyzed synthesis processes demonstrate the utility of dien-3-ones in regio- and stereoselective synthesis of dihalo-1,4-dienes, indicating their role in advanced organic synthesis (Chen et al., 2011).

Properties

IUPAC Name

(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAAWNJDOIZWQD-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-98-7
Record name 621-98-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BIS-(4-METHYLSTYRYL) KETONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Methylbenzaldehyde (1aa, 1.50 ml, 12.7 mmol) and acetone (19, 0.47 ml, 6.4 mmol) were combined in ethanol (10 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (0.52 g, 13.0 mmol) and water (10 ml) was added and the mixture stirred for 1 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethanol to give 1.30 g (78%) of a yellow solid: mp 174-176° C. [expected mp 171-172° C.]; 1H NMR: δ 2.37 (s, 6H), 7.02 (d, 2H, J=15.9 Hz), 7.20 (d, 4H, J=8.0 Hz), 7.50 (d, 4H, J=7.9 Hz), 7.70 (d, 2H, J=15.9 Hz); 13C NMR: δ 21.6, 124.6, 128.3, 129.6, 132.1, 140.8, 143.0, 188.9.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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